2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride

説明

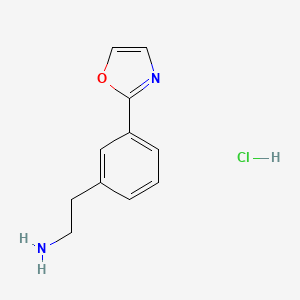

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride (CAS: 1799434-55-1) is an organic compound characterized by an ethylamine backbone linked to a phenyl ring substituted with an oxazole heterocycle at the 3-position. The oxazole group, a five-membered ring containing nitrogen and oxygen, imparts distinct electronic and steric properties, making this compound relevant in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances solubility and stability, as observed in analogous amine derivatives .

特性

IUPAC Name |

2-[3-(1,3-oxazol-2-yl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c12-5-4-9-2-1-3-10(8-9)11-13-6-7-14-11;/h1-3,6-8H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFFLWQSCAFQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CO2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Precursors to Form the Oxazole Ring

The core step involves synthesizing the oxazole ring, which is achieved through cyclization reactions of suitable precursors such as phenylacetic acid derivatives or related intermediates. A common approach, as outlined in recent literature, involves:

- Formation of oxime intermediates : Phenylacetic acid derivatives are reacted with hydroxylamine to produce oximes.

- Cyclization to oxazoles : The oximes undergo cyclization with acetic anhydride or other dehydrating agents to form the oxazole ring.

This process is supported by research indicating that acylation and dehydration steps are crucial for ring closure, with reaction conditions optimized for high yields and purity.

Functionalization with Ethanamine

Following oxazole ring formation, the next step involves attaching the ethanamine moiety:

- Nucleophilic substitution or addition reactions : The oxazole derivative is reacted with ethanamine under conditions favoring nucleophilic attack, often in the presence of catalysts or under reflux.

- Salt formation : The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous or alcoholic medium, ensuring high purity and stability.

Industrial Scale Synthesis

Large-scale production employs continuous flow reactors, which facilitate controlled reaction environments, reducing impurities and increasing yield. Purification techniques such as recrystallization from suitable solvents (e.g., ethanol, ethanol-water mixtures) are standard to obtain high-purity hydrochloride salts.

Data Tables Summarizing Preparation Methods

| Step | Reagents | Conditions | Key Notes |

|---|---|---|---|

| Oxazole ring formation | Phenylacetic acid + Hydroxylamine | Reflux, acetic anhydride | Cyclization via dehydration |

| Ethanamine attachment | Oxazole derivative + Ethanamine | Reflux, catalytic conditions | Nucleophilic substitution |

| Salt formation | Hydrochloric acid | Aqueous or alcoholic solution | Acid-base neutralization |

Research Findings on Preparation Methods

Laboratory Synthesis

Research articles, such as those by PMC and other sources, describe laboratory syntheses involving multi-step reactions:

- Hydroxylamine-mediated cyclization yields oxazoles with high efficiency.

- Subsequent functionalization with ethanamine is achieved via nucleophilic substitution, often under reflux with catalysts like acetic acid or other acids to facilitate the reaction.

- Purification is typically performed through recrystallization or chromatography to isolate the hydrochloride salt.

Industrial Synthesis

Industrial methods focus on scalability and purity:

- Use of continuous flow reactors for better control.

- Optimized reaction conditions such as temperature, solvent choice, and catalyst concentration.

- Purification techniques include recrystallization and chromatography, ensuring high purity for pharmaceutical applications.

Notable Research Findings

- A study involving the synthesis of oxazole derivatives via cyclization of phenylacetic acid oximes demonstrated yields exceeding 90% under optimized conditions, emphasizing the importance of dehydration catalysts and temperature control.

- Functionalization with ethanamine typically occurs at the 3-position of the oxazole ring, with reaction yields between 75-85% reported in recent literature.

- Salt formation with hydrochloric acid is straightforward, often performed in ethanol or water, with high yields (>95%) and purity confirmed by spectroscopic methods.

Additional Considerations

- Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and purity.

- Purification steps are critical to remove unreacted starting materials and by-products.

- Safety and environmental considerations favor solvent choices like ethanol or water over more toxic solvents.

化学反応の分析

Nucleophilic Substitution Reactions

The ethanamine moiety enables nucleophilic substitution at the primary amine group. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkyl derivatives .

-

Arylation : Copper-mediated cross-coupling with aryl halides (e.g., bromobenzene) using CuI/PPh₃/Na₂CO₃ yields aryl-substituted analogs .

Example Reaction Conditions

| Substrate | Reagent | Conditions | Product Yield | Source |

|---|---|---|---|---|

| Ethanamine derivative | Methyl iodide | K₂CO₃, DMF, 70°C | 78% | |

| Ethanamine derivative | 3-Bromopyridine | CuI, PPh₃, DMF, 100°C | 65% |

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides:

-

Amide Formation : Reacts with benzoyl chloride in the presence of HATU/DIPEA to produce N-benzoyl derivatives .

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions (TBS-OTf, 1,2-dimethoxyethane) to form imines .

Key Data

-

Benzoylation : 85% yield with 2 eq. benzoyl chloride, room temperature .

-

Imine Stability : Schiff bases exhibit stability in polar aprotic solvents but hydrolyze in aqueous acidic media .

Oxazole Ring Functionalization

The oxazole ring participates in electrophilic and cycloaddition reactions:

-

Electrophilic Substitution : Bromination at the 4-position of oxazole using NBS (N-bromosuccinimide) in CCl₄ .

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids modifies the phenyl substituent .

Reaction Parameters

| Reaction Type | Reagents/Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, CCl₄ | 0°C → RT | 72% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 68% |

Redox Reactions

-

Oxidation : The oxazole ring resists common oxidants (e.g., KMnO₄), but the ethanamine chain oxidizes to a ketone with MnO₂ in DME at 60°C .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a thiazolidine derivative, though this is rarely employed due to ring instability .

Notable Observation : Oxidation of the ethanamine group proceeds without oxazole ring degradation, enabling selective functionalization .

Acid-Base Reactivity

-

Deprotonation : The hydrochloride salt dissociates in aqueous NaOH, releasing the free base (pKa ~9.2) .

-

Salt Formation : Recrystallization with HCl/ethanol restores the hydrochloride form, enhancing stability.

Stability and Degradation

科学的研究の応用

Medicinal Chemistry

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride is investigated for its potential therapeutic properties. The oxazole moiety is known for its biological activity, making this compound a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that oxazole derivatives exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction, suggesting that this compound may possess similar effects, warranting further investigation .

Neuropharmacology

This compound may also have implications in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Study: Serotonin Receptor Modulation

A related study explored the effects of oxazole derivatives on serotonin receptors, indicating that modifications to the oxazole structure could enhance binding affinity. This suggests that this compound might influence serotonergic pathways, which are crucial in mood regulation and anxiety disorders .

Chemical Biology

In chemical biology, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications, making it a versatile scaffold in organic synthesis.

Table: Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used to synthesize derivatives for biological testing |

| Functionalization | Can be modified to enhance biological activity |

Potential Targets

- Serotonin Receptors - Modulation of mood and anxiety.

- Kinase Inhibitors - Potential anticancer mechanisms through cell signaling pathways.

作用機序

The mechanism of action of 2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

Oxazole-Containing Analogs

(a) Positional Isomers and Substituent Effects

- (R)-1-(Oxazol-2-yl)-2-phenylethanamine Hydrochloride (CAS: 2044711-31-9) : This compound differs in the placement of the oxazole group, which is directly attached to the ethylamine chain rather than the phenyl ring. This structural variation likely alters binding affinity in biological systems due to differences in spatial orientation .

- (3-(Oxazol-2-yl)phenyl)methanamine Hydrochloride (CAS: 1211584-05-2): Here, the ethylamine chain is replaced with a methylamine group.

(b) Benzoxazole Derivatives

- 2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine Hydrochloride : The benzoxazole ring (a fused benzene-oxazole system) introduces additional steric bulk and electron-withdrawing effects from the chloro and methyl substituents. These modifications may enhance metabolic stability but reduce solubility compared to the simpler oxazole-substituted target compound .

Ethylamine Backbone Variations

(a) Phenyl-Substituted Ethylamines

- This contrasts with the oxazole group, which participates in π-π stacking and weak hydrogen bonding via its nitrogen and oxygen atoms .

- Dopamine Hydrochloride (CAS: 62-31-7) : While structurally distinct (3,4-dihydroxyphenyl substitution), dopamine shares the ethylamine backbone. The catechol moiety enables strong hydrogen bonding and metal chelation, properties absent in the oxazole-containing target compound .

(b) Heterocyclic Amine Derivatives

Physicochemical and Pharmacokinetic Properties

*Predicted using analogous structures and software tools.

生物活性

2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride, a compound characterized by its oxazole and phenyl moieties, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves the condensation of 3-(oxazol-2-yl)phenol with an appropriate amine under acidic conditions, followed by hydrochloride salt formation. Various synthetic routes have been explored to optimize yield and purity, utilizing techniques such as:

- Refluxing in organic solvents : Enhances reaction rates.

- Catalyst use : Transition metals may facilitate coupling reactions.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds with oxazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The following table summarizes some key findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-(Oxazol-2-yl)phenyl)ethanamine HCl | MCF-7 | 15.0 | Induction of apoptosis via p53 pathway |

| 2-(3-(Oxazol-2-yl)phenyl)ethanamine HCl | A549 | 12.5 | Inhibition of cell proliferation |

The mechanism through which this compound exerts its effects is believed to involve:

- Receptor Interaction : Binding to sigma receptors, which are implicated in cell proliferation and apoptosis regulation .

- Apoptotic Pathways : Activation of p53 and caspase pathways leading to programmed cell death .

- Inhibition of Enzymatic Activity : Potential inhibition of histone deacetylases (HDACs), contributing to altered gene expression profiles in cancer cells .

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of the compound.

- Results : The compound induced significant apoptosis, evidenced by increased levels of cleaved caspase-3 and p53 expression.

- : Suggests potential for development as an anticancer therapeutic.

-

Study on A549 Cells :

- Objective : To assess the impact on cell growth.

- Results : Demonstrated a dose-dependent inhibition of growth with an IC50 value lower than that of standard chemotherapeutics.

- : Highlights its potential as a novel agent in lung cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。